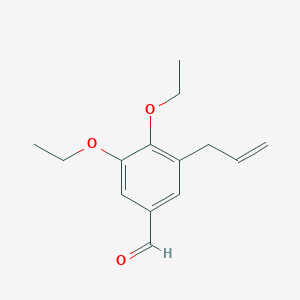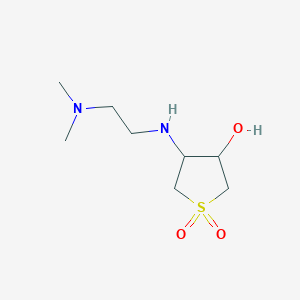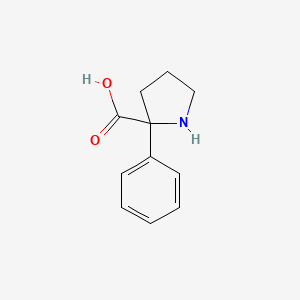
2-Phenylpyrrolidin-2-carbonsäure
Übersicht
Beschreibung
2-Phenyl-pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Phenyl-pyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Phenyl-pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Behandlung neurodegenerativer Erkrankungen
2-Phenylpyrrolidin-Derivate haben sich bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson als vielversprechend erwiesen . Die Fähigkeit der Verbindung, die Neurotransmitteraktivität zu modulieren und neuroprotektive Wirkungen zu erzielen, macht sie zu einem wertvollen Gerüst für die Entwicklung von Therapeutika, die auf diese Erkrankungen abzielen.
Organische Synthese: Entwicklung chiraler Liganden
In der organischen Synthese kann 2-Phenylpyrrolidin-2-carbonsäure als chiraler Ligand oder Baustein dienen. Seine Stereochemie ist besonders nützlich in der asymmetrischen Synthese, da sie zur Herstellung enantiomerenreiner Verbindungen beiträgt, die in der Pharmakologie von entscheidender Bedeutung sind .
Proteomik: Protein-Interaktionsstudien
Die Verbindung wird in der Proteomikforschung verwendet, wo sie zur Untersuchung von Protein-Interaktionen eingesetzt werden kann. Ihre einzigartige Struktur kann die Proteinfaltung und -stabilität beeinflussen, was sie zu einem Werkzeug für das Verständnis der Proteindynamik und -funktion macht .
Nanotechnologie: Oberflächenmodifizierung von Nanomaterialien
Carbonsäuren, einschließlich this compound, unterstützen die Oberflächenmodifizierung von Kohlenstoffnanoröhren. Diese Anwendung ist von Bedeutung für die Herstellung von Polymernanomaterialien mit verbesserten Eigenschaften für verschiedene technologische Anwendungen .
Arzneimittelforschung: Gerüst für biologisch aktive Verbindungen
Der Pyrrolidinring, ein Kernteil der this compound, wird in der Arzneimittelforschung häufig verwendet. Er dient als vielseitiges Gerüst für die Herstellung neuartiger biologisch aktiver Verbindungen aufgrund seiner Nichtplanarität und der Fähigkeit, stereochemische Komplexität in Arzneistoffmoleküle einzuführen .
Peptidsynthese: Sekundärstruktur-Mimetika
This compound wird in der Peptidsynthese verwendet, insbesondere bei der Herstellung von Sekundärstruktur-Mimetika. Sie kann spezifische Konformationen in Peptiden induzieren, was wertvoll ist für die Untersuchung von Peptid-basierten Wechselwirkungen und die Gestaltung von Peptidtherapeutika .
Enzyminhibition: Prävention von Aldehydtoxizität
Die Forschung legt nahe, dass 2-Phenylpyrrolidin-Derivate wirksam sein könnten, um die durch das Enzym Acetaldehyddehydrogenase 2 (ALDH2) vermittelte Aldehydtoxizität zu verhindern. Dies hat potenzielle Auswirkungen auf die Behandlung von Erkrankungen im Zusammenhang mit dem Aldehydstoffwechsel .
Chemische Protein- und Peptidsynthese
Als einzigartige Aminosäure wird 2-Phenylprolin bei der Synthese chemisch modifizierter Proteine und Peptide verwendet. Seine Einarbeitung in Peptide kann zu neuartigen Strukturen mit potenziellen therapeutischen Anwendungen führen .
Wirkmechanismus
Target of Action
It’s known that pyrrolidine derivatives, which include 2-phenylpyrrolidine-2-carboxylic acid, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—increases the three-dimensional (3d) coverage of the molecule, which could potentially influence its interaction with the environment .
Biochemische Analyse
Biochemical Properties
Pyrrolidine derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the derivative .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
2-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10(14)11(7-4-8-12-11)9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAXKUDMMFGQDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390105 | |
| Record name | 2-Phenyl-pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25860-44-0 | |
| Record name | 2-Phenyl-pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25860-44-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1335065.png)
![4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid](/img/structure/B1335071.png)

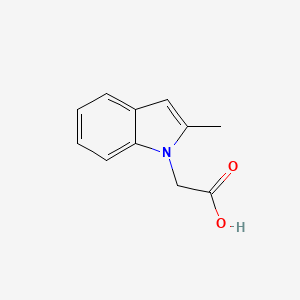
![8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B1335077.png)
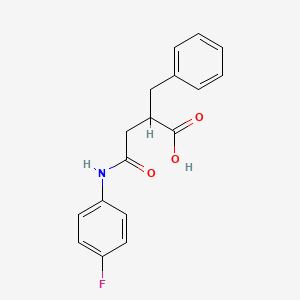
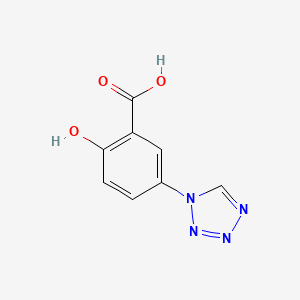

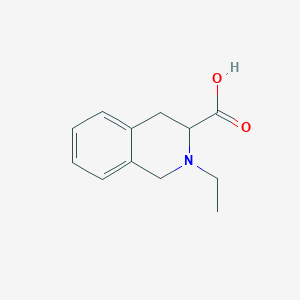
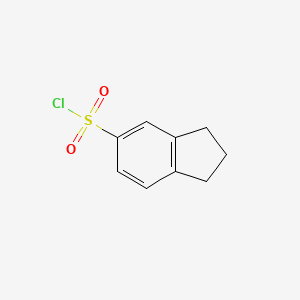
![ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B1335094.png)
